![molecular formula C13H13BrN2O3 B3160831 methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 866151-29-3](/img/structure/B3160831.png)
methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
概要
説明
Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-4-oxo-3(4H)-quinazoline, which is brominated to introduce the bromo group at the 6th position.
Bromination: The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Esterification: The brominated intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the quinazoline ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Reduction: Formation of quinazoline alcohols.
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
科学的研究の応用
Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the quinazoline ring can interact with various biological receptors and enzymes, potentially inhibiting their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 2-[6-chloro-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
- Methyl 2-[6-fluoro-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
- Methyl 2-[6-iodo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
Uniqueness
Methyl 2-[6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is unique due to the presence of the bromo group, which can undergo specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
methyl 2-(6-bromo-2-ethyl-4-oxoquinazolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-3-11-15-10-5-4-8(14)6-9(10)13(18)16(11)7-12(17)19-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBDENFNWVZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3160749.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B3160755.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2,5-dichlorophenyl)sulfonyl]amino}propanoate](/img/structure/B3160756.png)
![Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3160760.png)
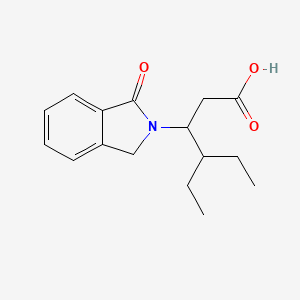
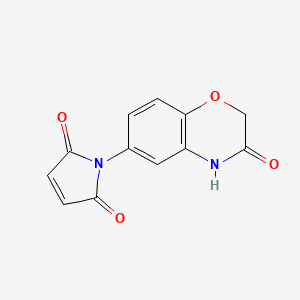
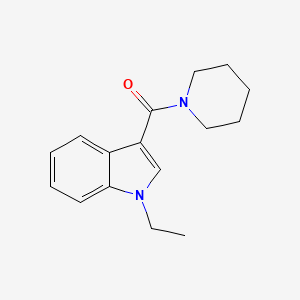
![methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate](/img/structure/B3160789.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B3160806.png)
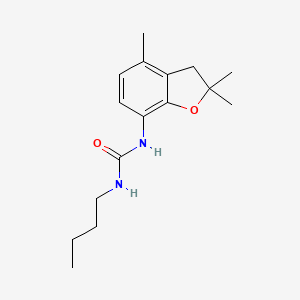


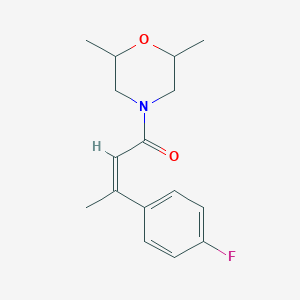
![2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylic acid](/img/structure/B3160845.png)
